molecular formula C15H20N2O3 B3022960 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione CAS No. 68524-21-0

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione

Cat. No.: B3022960
CAS No.: 68524-21-0
M. Wt: 276.33 g/mol
InChI Key: QNZJWTRKDHNKFB-UHFFFAOYSA-N
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Description

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C15H20N2O3 It is known for its unique structure, which includes an imidazolidine-2,4-dione core substituted with a 5-methyl group and a 4-(3-methylbutoxy)phenyl group

Mechanism of Action

Mode of Action

It’s worth noting that the compound is a derivative of hydantoin , which may suggest similar modes of action. Hydantoins are known to exhibit various biological activities, including anticonvulsant effects, by modulating the activity of ion channels in the nervous system.

Biochemical Pathways

Related compounds have been reported to be involved in various oncogenic pathways, such as telomeric sustentation, the hippo-signaling pathway, supervision of cell division, the uptake of glucose, and the wnt/β-catenin pathway .

Future Directions

The future directions of research on 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione could potentially involve its use in proteomics research . Additionally, similar compounds have been studied for their roles in cellular processes, which could make them suitable targets, especially in cancer .

Biochemical Analysis

Biochemical Properties

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tankyrase enzymes (TNKS-1 and TNKS-2), which are involved in cellular processes such as Wnt signaling and telomere maintenance . The nature of these interactions often involves binding to specific sites on the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tankyrase enzymes can lead to alterations in Wnt signaling, which is crucial for cell proliferation and differentiation . Additionally, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . This compound may also influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. High doses may result in adverse effects such as cellular damage or disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound may be transported across cell membranes by active or passive transport mechanisms, and its distribution within tissues can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its subcellular location. Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(3-methylbutoxy)benzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the imidazolidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific substituents with the nucleophile.

Scientific Research Applications

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-[4-(3-methylbutoxy)phenyl]-1,3-bis(morpholin-4-ylmethyl)imidazolidine-2,4-dione
  • 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an imidazolidine-2,4-dione core and a 4-(3-methylbutoxy)phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJWTRKDHNKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68524-21-0
Record name Hydantoin, 5-(p-isopentoxyphenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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